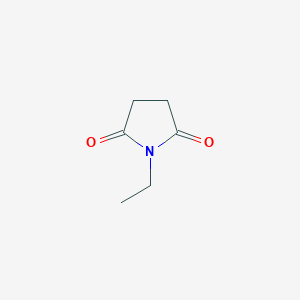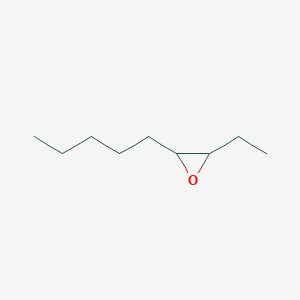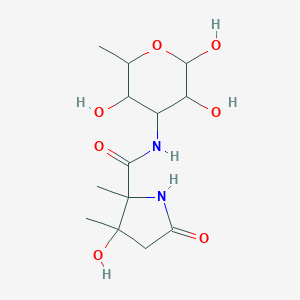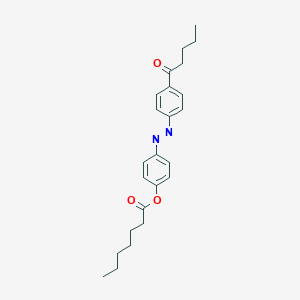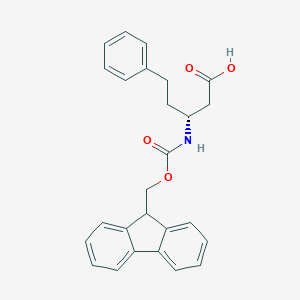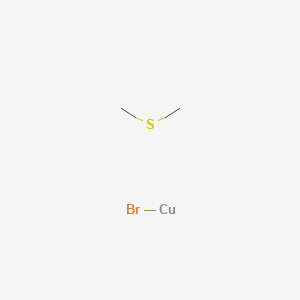
エルゴシン
概要
説明
Ergosine is a naturally occurring ergot alkaloid produced by fungi, particularly by the Claviceps purpurea species. Ergot alkaloids are known for their significant effects on the central nervous system due to their structural similarity to neurotransmitters. Ergosine, like other ergot alkaloids, has a complex chemical structure that includes an indole ring system, making it a subject of interest in various scientific fields .
科学的研究の応用
Ergosine has a wide range of scientific research applications due to its unique chemical structure and biological activity. In chemistry, it is used as a model compound for studying the behavior of ergot alkaloids. In biology and medicine, ergosine is studied for its effects on the central nervous system and its potential therapeutic applications. Additionally, ergosine is used in the industry for the development of pharmaceuticals and other bioactive compounds .
作用機序
The mechanism of action of ergosine involves its interaction with various molecular targets, including neurotransmitter receptors. Ergosine acts as a partial agonist or antagonist at tryptaminergic, dopaminergic, and adrenergic receptors, depending on the specific site of action. This interaction leads to the modulation of neurotransmitter activity and the resulting physiological effects .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ergosine typically involves the incorporation of thiazolidine-4-carboxylic acid into the ergot alkaloid structure by the Claviceps purpurea fungus. This process is complex and requires specific conditions to ensure the correct formation of the ergosine molecule .
Industrial Production Methods: Industrial production of ergosine involves the cultivation of Claviceps purpurea on suitable substrates, such as rye or other cereal grains. The fungal hyphae invade the ovule of the host plant and replace the developing grain with sclerotia, which contain the desired alkaloid. These sclerotia are then harvested and processed to extract ergosine .
化学反応の分析
Types of Reactions: Ergosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving ergosine include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The specific conditions depend on the desired modification of the ergosine molecule .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of ergosine can lead to the formation of more oxidized derivatives, while reduction can produce reduced forms of the compound .
類似化合物との比較
Ergosine is structurally similar to other ergot alkaloids, such as ergotamine, ergometrine, and ergocristine. These compounds share the ergoline ring system and have similar biological activities. ergosine is unique in its specific receptor interactions and the resulting pharmacological effects.
List of Similar Compounds:- Ergotamine
- Ergometrine
- Ergocristine
- Ergocornine
- Ergokryptine
Ergosine’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications. Its complex chemical structure and interactions with various molecular targets continue to be subjects of extensive study and exploration.
特性
IUPAC Name |
N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESVMZOPWPCFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
561-94-4 | |
| Record name | Ergosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





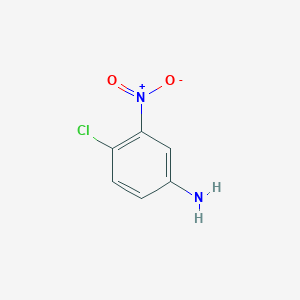
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
